molecular formula C19H19N3O2 B11353822 6-phenyl-2-((4-propoxyphenyl)amino)pyrimidin-4(3H)-one

6-phenyl-2-((4-propoxyphenyl)amino)pyrimidin-4(3H)-one

Cat. No.: B11353822
M. Wt: 321.4 g/mol
InChI Key: DUIOOQMMCZXBQO-UHFFFAOYSA-N
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Description

6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a phenyl group and a propoxyphenylamino group attached to a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propoxybenzaldehyde with urea and benzaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The phenyl and propoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE has been explored for its potential in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.

    Medicine: Research is ongoing to evaluate its efficacy in treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Pyrimidinone Derivatives: These are closely related and have similar applications in medicinal chemistry.

Uniqueness

6-PHENYL-2-[(4-PROPOXYPHENYL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and propoxyphenylamino groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

4-phenyl-2-(4-propoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N3O2/c1-2-12-24-16-10-8-15(9-11-16)20-19-21-17(13-18(23)22-19)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,20,21,22,23)

InChI Key

DUIOOQMMCZXBQO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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